3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
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Overview
Description
3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its dichlorobenzamide structure, which is further modified by the presence of a dimethoxyphenyl group and a hydrazinyl linkage. The unique structural features of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation reaction: The hydrazone intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The dichloro groups in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can be compared with other similar compounds, such as:
3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide: This compound has a similar structure but lacks the hydrazinyl linkage, which may result in different biological activities.
2,4-dichloro-N-(3,5-dimethylphenyl)benzamide: This compound has a different substitution pattern on the benzamide moiety, which can affect its reactivity and biological properties.
3,4-dichloro-N-(2,4-dichlorobenzyl)benzamide: This compound has an additional dichloro substitution on the benzyl group, which may enhance its chemical stability and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
765911-68-0 |
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Molecular Formula |
C18H17Cl2N3O4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-26-15-6-3-11(7-16(15)27-2)9-22-23-17(24)10-21-18(25)12-4-5-13(19)14(20)8-12/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+ |
InChI Key |
NBOGJTISGOSCEO-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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